molecular formula C29H31N5O3 B139328 2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide CAS No. 148672-13-3

2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide

Cat. No. B139328
M. Wt: 497.6 g/mol
InChI Key: YDBCEBYHYKAFRX-UHFFFAOYSA-N
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Description

The compound “2’-Methyl-4’-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide” is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . It has a molecular formula of C29H33N5O3 .


Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl group, a methyl-oxadiazol group, a carboxylic acid group, and a methoxy-methylpiperazin-phenyl amide group . The exact mass of the molecule is 499.25833993 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 499.6 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has six rotatable bonds . The topological polar surface area is 83.7 Ų . The compound has a complexity of 857 .

Scientific Research Applications

  • Synthesis and Potential Applications : New carboxylic acid amides containing an N-methylpiperazine fragment, like the compound , have been synthesized for potential use in developing antileukemic agents (Koroleva et al., 2011).

  • Pharmacological Evaluation : Studies have synthesized and evaluated analogues of this compound for their receptor binding profiles, finding them to be potent and selective 5-HT(1B/1D) antagonists. These findings are crucial for developing treatments for conditions related to these receptors (Liao et al., 2000).

  • Anticancer Research : A series of 1,2,4-oxadiazole derivatives, including those similar to the compound , have been synthesized and tested for their anticancer activity against various human cancer cell lines, showing promising results (Yakantham et al., 2019).

  • Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives, related to the compound , have been created and evaluated for their nematocidal activities, showing significant potential as lead compounds for nematicide development (Liu et al., 2022).

  • Synthesis for Tuberculostatic Activity : Similar compounds have been synthesized and tested for their tuberculostatic activity, indicating potential for tuberculosis treatment (Foks et al., 2004).

properties

IUPAC Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBCEBYHYKAFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164044
Record name GR 127935
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide

CAS RN

148672-13-3
Record name N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148672-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GR 127935
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR 127935
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR-127935
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LLH6CEB40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Reactant of Route 2
Reactant of Route 2
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Reactant of Route 3
Reactant of Route 3
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Reactant of Route 4
Reactant of Route 4
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Reactant of Route 5
Reactant of Route 5
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Reactant of Route 6
Reactant of Route 6
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide

Citations

For This Compound
29
Citations
TIFH Cremers, P de Boer, Y Liao, FJ Bosker… - European journal of …, 2000 - Elsevier
Pharmacokinetic and pharmacodynamic parameters of the selective serotonin reuptake inhibitor 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-phtalancarbonitril (citalopram) were …
Number of citations: 80 www.sciencedirect.com
PJ Pauwels, S Tardif, C Palmier, T Wurch… - …, 1997 - Elsevier
The intrinsic activity of a series of 5-hydroxytryptamine (serotonin, 5-HT) receptor ligands was analysed at recombinant h5-HT 1B and h5-HT 1D receptor sites using a [ 35 S]GTPγS …
Number of citations: 92 www.sciencedirect.com
PJ Pauwels, T Wurch, C Palmier… - British journal of …, 1998 - Wiley Online Library
The guinea‐pig recombinant 5‐hydroxytryptamine 1B (gp 5‐HT 1B ) receptor stably transfected in rat C6‐glial cells was characterized by monitoring G‐protein activation in a membrane …
Number of citations: 34 bpspubs.onlinelibrary.wiley.com
PJ Pauwels, T Wurch, MC Amoureux… - Journal of …, 1996 - Wiley Online Library
The involvement of serotonin 5‐HT 1Dβ receptor sites was investigated in the growth of rat C6 glial cells permanently transfected with a gene encoding a human 5‐HT 1Dβ receptor. …
Number of citations: 20 onlinelibrary.wiley.com
PJ Pauwels, C Palmier, T Wurch… - … Schmiedeberg's archives of …, 1996 - Springer
This study was undertaken to investigate the pharmacology of human serotonin (5-HT) 1D receptor sites by measuring two functional cellular responses, inhibition of forskolin-…
Number of citations: 80 link.springer.com
PJ Pauwels, T Wurch, C Palmier… - … Schmiedeberg's archives of …, 1996 - Springer
5-Hydroxytryptamine (serotonin, 5-HT), essentially known as a neurotransmitter and vasoactive agent, also functions as a mitogen in various cell types through several different second …
Number of citations: 17 link.springer.com
TIFH Cremers - 2002 - research.rug.nl
Pharmacokinetic and pharmacodynamic parameters of the selective serotonin re-uptake inhibitor (SSRI) citalopram [1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-phtalancarbonitril] …
Number of citations: 0 research.rug.nl
M Lamothe, PJ Pauwels, K Belliard… - Journal of medicinal …, 1997 - ACS Publications
The synthesis and binding affinity at cloned h5-HT 1B , h5-HT 1D , and h5-HT 1A receptors of 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (2, GR-…
Number of citations: 49 pubs.acs.org
S Berg, LG Larsson, L Rényi, SB Ross… - Journal of medicinal …, 1998 - ACS Publications
In the search for new 5-hydroxytryptamine (5-HT) receptor antagonists it was found that the compound (R)-(+)-2-[[[3-(morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine …
Number of citations: 45 pubs.acs.org
DS Dupuis, FC Colpaert… - British journal of …, 1998 - Wiley Online Library
G‐protein activation by the 5‐ht 1F receptor agonist 5‐(4‐fluorobenzoyl)amino‐3‐(1‐methylpiperidin‐4‐yl)‐1H‐indole fumarate (LY334370) was investigated by use of autoradiography …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com

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